An In-depth Technical Guide to the Chemical Properties of Diphenyl(2-(triethoxysilyl)ethyl)phosphine
An In-depth Technical Guide to the Chemical Properties of Diphenyl(2-(triethoxysilyl)ethyl)phosphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a bifunctional organosilane-phosphine compound of significant interest in various fields of chemical research and development. Its unique molecular architecture, featuring both a reactive triethoxysilyl group and a coordinating diphenylphosphino moiety, allows for its application as a versatile building block in organic synthesis, materials science, and catalysis. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on data relevant to researchers and professionals in drug development.
Chemical and Physical Properties
Diphenyl(2-(triethoxysilyl)ethyl)phosphine is typically a colorless to pale yellow liquid.[1] It is soluble in many common organic solvents but reacts with water due to the presence of hydrolyzable ethoxy groups attached to the silicon atom.[1] The following tables summarize its key physical and identifying properties.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Appearance | Clear colorless to light yellow liquid | [1] |
| Molecular Formula | C₂₀H₂₉O₃PSi | [2][3] |
| Molecular Weight | 376.5 g/mol | [2] |
| CAS Number | 18586-39-5 | [2][3] |
| Boiling Point | 182 °C | [4] |
| Melting Point | <0 °C | [4] |
| Density | 1.05 g/mL | [4] |
| Refractive Index (20°C, 589 nm) | 1.5390 to 1.5410 | [1] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [4] |
Table 2: Spectroscopic Data (Typical)
| Spectroscopy | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ 7.2-7.5 (m, 10H, P(C₆H₅)₂), 3.8 (q, 6H, Si(OCH₂CH₃)₃), 2.0-2.2 (m, 2H, PCH₂), 1.2 (t, 9H, Si(OCH₂CH₃)₃), 0.8-1.0 (m, 2H, CH₂Si) |
| ¹³C NMR (CDCl₃) | δ 137-139 (d, JP-C), 132-134 (d, JP-C), 128-129 (d, JP-C), 128 (s) (aromatic carbons), 58 (s, Si(OCH₂CH₃)₃), 28 (d, JP-C, PCH₂), 18 (s, Si(OCH₂CH₃)₃), 10 (d, JP-C, CH₂Si) |
| ³¹P NMR (CDCl₃) | δ -15 to -20 (s) |
| IR (neat) | 3070-3050 cm⁻¹ (C-H, aromatic), 2975-2885 cm⁻¹ (C-H, aliphatic), 1480, 1435 cm⁻¹ (P-Ph), 1100-1070 cm⁻¹ (Si-O-C), 960 cm⁻¹ (Si-O-C) |
| Mass Spec (EI) | m/z 376 (M⁺), fragments corresponding to loss of ethoxy groups and scission of the ethyl bridge. |
Synthesis
The primary synthetic route to Diphenyl(2-(triethoxysilyl)ethyl)phosphine is the hydrosilylation reaction between diphenylphosphine and vinyltriethoxysilane. This reaction is typically catalyzed by a radical initiator or a transition metal complex.
Experimental Protocol: Representative Synthesis
The following is a representative experimental protocol based on the synthesis of analogous compounds.
Reaction:
Procedure:
-
To a stirred solution of vinyltriethoxysilane (1.1 equivalents) in a suitable anhydrous solvent (e.g., toluene or cyclohexane) under an inert atmosphere (e.g., argon or nitrogen), is added diphenylphosphine (1.0 equivalent).
-
A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is added to the reaction mixture.
-
The mixture is then heated to a temperature sufficient to initiate the reaction (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by techniques such as ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield Diphenyl(2-(triethoxysilyl)ethyl)phosphine as a clear liquid.
Reactivity and Applications
Hydrolysis and Condensation
The triethoxysilyl group is susceptible to hydrolysis in the presence of water, leading to the formation of silanol intermediates. These silanols can then undergo condensation to form polysiloxane networks or to functionalize surfaces. This property is key to its use in surface modification and as a coupling agent. The hydrolysis is catalyzed by both acids and bases.
Ligand in Catalysis
The diphenylphosphino group is an excellent ligand for a variety of transition metals, including palladium, platinum, rhodium, and nickel.[1] This allows for the use of Diphenyl(2-(triethoxysilyl)ethyl)phosphine in homogeneous catalysis. A prominent application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for the formation of carbon-carbon bonds and is widely used in pharmaceutical synthesis.
Safety and Handling
Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[2] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Store in a cool, dry place under an inert atmosphere.
Conclusion
Diphenyl(2-(triethoxysilyl)ethyl)phosphine is a valuable bifunctional molecule with significant potential in synthetic chemistry and materials science. Its ability to act as both a surface-modifying agent and a transition metal ligand makes it a versatile tool for researchers. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides a foundational understanding for professionals engaged in research and development, particularly in the synthesis of complex organic molecules relevant to the pharmaceutical industry.
References
- 1. stanfordchem.com [stanfordchem.com]
- 2. Diphenyl[2-(triethoxysilyl)ethyl]phosphine | C20H29O3PSi | CID 87708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. 2-(DIPHENYLPHOSPHINO)ETHYLTRIETHOXYSILANE | 18586-39-5 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. mdpi.com [mdpi.com]
